molecular formula C17H9ClFN3OS2 B12129566 (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chloro-4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chloro-4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12129566
M. Wt: 389.9 g/mol
InChI Key: IJSCAXMPZFCIML-UHFFFAOYSA-N
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Description

The compound (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chloro-4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a benzimidazole substituent at the 5-position and a 3-chloro-4-fluorophenyl group at the 3-position. The benzimidazole moiety contributes to hydrogen-bonding capabilities, while the halogenated aryl group may influence lipophilicity and receptor binding .

Modifications at the 3-position involve nucleophilic substitution with aryl halides or alkylation .

Pharmacological Relevance: Rhodanine derivatives are explored for antimicrobial, anticancer, and enzyme-inhibitory activities. The benzimidazole group, in particular, is associated with DNA intercalation and topoisomerase inhibition .

Properties

Molecular Formula

C17H9ClFN3OS2

Molecular Weight

389.9 g/mol

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-3-(3-chloro-4-fluorophenyl)-4-hydroxy-1,3-thiazole-2-thione

InChI

InChI=1S/C17H9ClFN3OS2/c18-10-7-9(5-6-11(10)19)22-16(23)14(25-17(22)24)8-15-20-12-3-1-2-4-13(12)21-15/h1-8,23H

InChI Key

IJSCAXMPZFCIML-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC(=C(C=C4)F)Cl)O)N=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes exist, but one common method involves condensation reactions. For instance:

    Knoevenagel Condensation: Reacting benzimidazole-2-carbaldehyde with 3-(3-chloro-4-fluorophenyl)acryloyl chloride in the presence of a base yields the desired compound.

    Thiazolidinone Formation: The final step involves cyclization of the intermediate with Lawesson’s reagent (P4S10) to form the thiazolidinone ring.

Industrial Production:: Industrial-scale synthesis typically employs continuous-flow processes, optimizing yields and minimizing waste.

Chemical Reactions Analysis

Reactions::

    Oxidation: The thiazolidinone sulfur can be oxidized to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Halogen atoms can undergo nucleophilic substitution reactions.

Common Reagents::

    Base: Used in Knoevenagel condensation.

    Lawesson’s Reagent: For cyclization.

    Hydride Reducing Agents: For carbonyl reduction.

Major Products::
  • The desired compound itself.
  • Oxidized or reduced derivatives.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated as potential antitumor agents due to its benzimidazole and thiazolidinone moieties.

    Chemistry: Used as a building block for designing novel heterocyclic compounds.

    Industry: Employed in the synthesis of other pharmaceuticals.

Mechanism of Action

The compound’s mechanism involves:

    Molecular Targets: Interaction with specific proteins or enzymes.

    Pathways: Modulation of cellular processes (e.g., apoptosis, cell cycle).

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs and their substituent-driven differences are summarized below:

Compound Name Substituents (5-position) Substituents (3-position) Notable Properties Reference
Target Compound 1H-Benzimidazol-2-ylmethylidene 3-Chloro-4-fluorophenyl Enhanced planarity, potential for π-π stacking and H-bonding
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol hemisolvate 2-Hydroxybenzylidene None (unsubstituted thiazolidinone) Methanol solvate improves crystallinity; hydroxyl group enables H-bonding
(5Z)-3-(2-Chlorobenzyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-... Pyrazol-4-ylmethylene 2-Chlorobenzyl Bulky pyrazole substituent reduces solubility; chloro group increases lipophilicity
(5Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one Azulen-1-ylmethylene Phenyl Azulene moiety introduces redox activity; electrochemical properties studied

Key Observations :

  • Solubility: Methanol or DMSO solvates (e.g., ) improve crystallinity but may reduce bioavailability compared to non-solvated forms .
  • Planarity : Benzimidazole and azulene substituents increase conjugation, favoring stacking interactions critical for DNA intercalation .

Crystallographic and Structural Insights

  • Bond Angles and Torsion : The target compound’s benzimidazole substituent likely induces torsional strain (e.g., C5–C6–C7–N8 torsion angles near ±180°), as seen in similar rhodanine derivatives . This contrasts with hydroxybenzylidene analogs, where hydroxyl groups form intramolecular H-bonds, reducing strain .
  • Packing Interactions: Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl) participate in C–H···X (X = Cl, F) interactions, enhancing lattice stability compared to non-halogenated analogs .

Pharmacological Activity Trends

While specific bioactivity data for the target compound is unavailable, trends from analogs suggest:

  • Antimicrobial Activity : Derivatives with EWGs (e.g., chloro, fluoro) exhibit lower MIC50 values against Gram-positive bacteria due to improved membrane penetration .
  • Electrochemical Behavior : Azulene-substituted rhodanines show reversible redox peaks, suggesting utility in redox-mediated therapies .

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